molecular formula C10H10BrF3O B8231833 2-Bromo-4-ethyl-1-(2,2,2-trifluoroethoxy)benzene

2-Bromo-4-ethyl-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8231833
M. Wt: 283.08 g/mol
InChI Key: QATUUYWMITUCCR-UHFFFAOYSA-N
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Description

2-Bromo-4-ethyl-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of bromine, ethyl, and trifluoroethoxy groups attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethyl-1-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 2-bromo-4-ethylphenol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-ethyl-1-(2,2,2-trifluoroethoxy)benzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-ethyl-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both ethyl and trifluoroethoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2-bromo-4-ethyl-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-2-7-3-4-9(8(11)5-7)15-6-10(12,13)14/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUUYWMITUCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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